molecular formula C31H24FNO6S B11974098 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate

3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate

Cat. No.: B11974098
M. Wt: 557.6 g/mol
InChI Key: OHCYELIZNLWDDJ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenyl group, a chromen-4-one core, and a sulfonylamino-phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Sulfonylamino-phenylpropanoate Moiety: This step can be carried out using sulfonylation reactions followed by esterification.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C31H24FNO6S

Molecular Weight

557.6 g/mol

IUPAC Name

[3-(4-fluorophenyl)-4-oxochromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

InChI

InChI=1S/C31H24FNO6S/c1-20-7-14-25(15-8-20)40(36,37)33-28(17-21-5-3-2-4-6-21)31(35)39-24-13-16-26-29(18-24)38-19-27(30(26)34)22-9-11-23(32)12-10-22/h2-16,18-19,28,33H,17H2,1H3

InChI Key

OHCYELIZNLWDDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=C(C=C5)F

Origin of Product

United States

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